9-[3-(1-AZEPANYL)-2-HYDROXYPROPYL]-6-METHYL-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-ONE
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Overview
Description
9-[3-(1-AZEPANYL)-2-HYDROXYPROPYL]-6-METHYL-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-ONE is a complex organic compound with a unique structure that includes an azepane ring, a hydroxypropyl group, and a tetrahydrocarbazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[3-(1-AZEPANYL)-2-HYDROXYPROPYL]-6-METHYL-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-ONE typically involves multi-step organic reactions. One common method involves the reaction of 6-methyl-2,3,4,9-tetrahydro-carbazol-1-one with 3-azepan-1-yl-2-hydroxy-propyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
9-[3-(1-AZEPANYL)-2-HYDROXYPROPYL]-6-METHYL-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate.
Reduction: The carbonyl group in the tetrahydrocarbazole core can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The azepane ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be alkylated or acylated.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate in dichloromethane.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
9-[3-(1-AZEPANYL)-2-HYDROXYPROPYL]-6-METHYL-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-ONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 9-[3-(1-AZEPANYL)-2-HYDROXYPROPYL]-6-METHYL-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-ONE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may interact with enzymes or receptors in the body, modulating their activity. The hydroxypropyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 9-(3-Azepan-1-yl-2-hydroxypropyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one
- 1-(3-Azepan-1-yl-2-hydroxy-propyl)-pyrrolidin-2-one
Uniqueness
Compared to similar compounds, 9-[3-(1-AZEPANYL)-2-HYDROXYPROPYL]-6-METHYL-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-ONE is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C22H30N2O2 |
---|---|
Molecular Weight |
354.5 g/mol |
IUPAC Name |
9-[3-(azepan-1-yl)-2-hydroxypropyl]-6-methyl-3,4-dihydro-2H-carbazol-1-one |
InChI |
InChI=1S/C22H30N2O2/c1-16-9-10-20-19(13-16)18-7-6-8-21(26)22(18)24(20)15-17(25)14-23-11-4-2-3-5-12-23/h9-10,13,17,25H,2-8,11-12,14-15H2,1H3 |
InChI Key |
ADZCLZQTBSDIOA-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N(C3=C2CCCC3=O)CC(CN4CCCCCC4)O |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2CCCC3=O)CC(CN4CCCCCC4)O |
Origin of Product |
United States |
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